molecular formula C6H7F3N2O B1393526 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-53-9

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1393526
CAS No.: 866472-53-9
M. Wt: 180.13 g/mol
InChI Key: NESMTDYSHSBSJX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an ethyl group at the first position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with trifluoroacetylacetone under controlled conditions to form the desired pyrazolone ring. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazolone products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.

Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
  • 1-Ethyl-3-(methyl)-4,5-dihydro-1H-pyrazol-5-one
  • 1-Ethyl-3-(chloromethyl)-4,5-dihydro-1H-pyrazol-5-one

Uniqueness: 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMTDYSHSBSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-53-9
Record name 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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